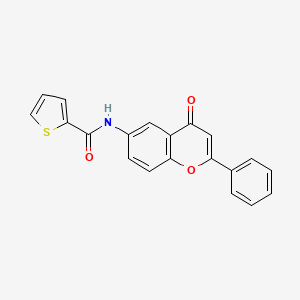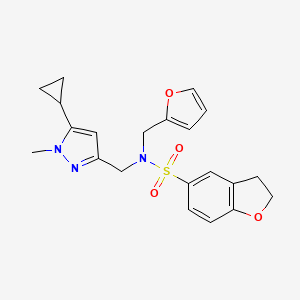![molecular formula C20H21N3OS B2736519 1-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(3-methylphenyl)thiourea CAS No. 887890-25-7](/img/structure/B2736519.png)
1-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(3-methylphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(3-methylphenyl)thiourea, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
科学的研究の応用
Chemosensing and Molecular Docking
Research has explored the synthesis and characterization of acylthiourea derivatives with potential applications in chemosensing, molecular docking, and antioxidant studies. These compounds, including variants like 1-benzoyl-3-(quinolin-8-yl)thiourea, have demonstrated abilities in colorimetric, UV–visible, and fluorescence sensing. Their potential anti-inflammatory, antimalarial, and anti-tuberculosis activities were investigated through molecular docking studies, showcasing their versatility in biomedical applications (Kalaiyarasi et al., 2019).
Antimicrobial and Mosquito Larvicidal Activity
Compounds structurally related to the query chemical have been synthesized and tested for their antimicrobial and mosquito larvicidal activities. A notable example includes the synthesis of 1-aryl-4-methyl-3,6-bis-(5-methylisoxazol-3-yl)-2-thioxo-2,3,6,10b-tetrahydro-1H-pyrimido[5,4-c]quinolin-5-ones, which exhibited significant antibacterial, antifungal, and larvicidal effects against Culex quinquefasciatus, indicating their potential in developing new pesticides and antimicrobial agents (Rajanarendar et al., 2010).
Corrosion Inhibition
Theoretical studies on quinoxalines, including those with thiourea groups, have been conducted to assess their efficacy as corrosion inhibitors for metals in acidic environments. Quantum chemical calculations based on the Density Functional Theory (DFT) have correlated the molecular structure of these compounds with their inhibition efficiency, demonstrating their potential in protecting metals against corrosion (Zarrouk et al., 2014).
Antibacterial and Anti-MRSA Activities
Quinoline thiourea derivatives have been synthesized and evaluated for their antibacterial properties, showing bacteriostatic activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The synthesis and structure-activity relationship study of these compounds highlight their potential as new classes of antibiotics, offering avenues for the development of novel antibacterial agents with specific receptor selectivity (Dolan et al., 2016).
Synthesis and Characterization of Metal Complexes
The synthesis and characterization of metal complexes using thiourea derivatives have been explored, highlighting their potential applications in material science and catalysis. Studies have focused on the preparation of complexes with metals such as Zn(II), Cu(II), Ni(II), and Co(II), evaluating their spectral properties and antibacterial activities. These complexes show promise in various applications, from catalysis to the development of new antimicrobial agents (Abuthahir et al., 2014).
特性
IUPAC Name |
1-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(3-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c1-13-4-3-5-17(10-13)22-20(25)21-9-8-16-12-15-7-6-14(2)11-18(15)23-19(16)24/h3-7,10-12H,8-9H2,1-2H3,(H,23,24)(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXZRXFNLXZCGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NCCC2=CC3=C(C=C(C=C3)C)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2736436.png)
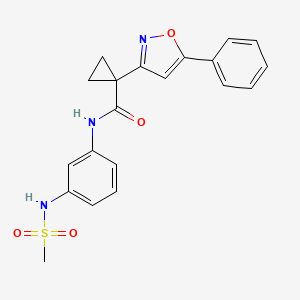
![N-(4-ethylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2736439.png)
![1-[[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenylthieno[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)
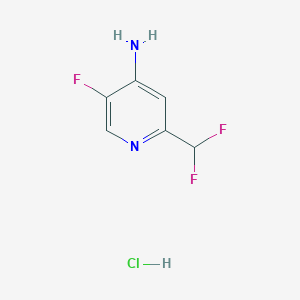
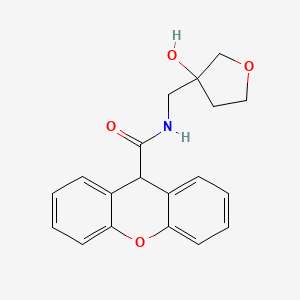
![4-(3-Amino-6-phenylthieno[2,3-b]pyridine-2-carboxamido)benzoic acid](/img/structure/B2736446.png)

![1,6,7-trimethyl-3-(2-morpholinoethyl)-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2736449.png)
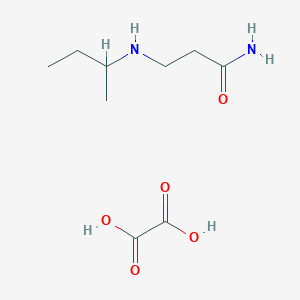
![7-(4-fluorophenyl)-1,3-dimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2736453.png)
